molecular formula C17H15N3O3 B13872698 3-(2-Amino-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid

3-(2-Amino-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid

Cat. No.: B13872698
M. Wt: 309.32 g/mol
InChI Key: INJNFQVJKIJLBQ-UHFFFAOYSA-N
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Description

3-(2-Amino-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline ring system substituted with amino and methoxy groups, as well as a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Amino and Methoxy Groups: The amino group can be introduced via nucleophilic substitution reactions, while the methoxy group can be added through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Coupling with Benzoic Acid: The final step involves coupling the quinazoline derivative with a benzoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

3-(2-Amino-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Amino-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid: Similar structure with a bromine atom at the 8th position.

    (2-Amino-7-methoxyquinazolin-6-yl)-phenylmethanone: Lacks the benzoic acid moiety but has a phenylmethanone group.

Uniqueness

3-(2-Amino-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methoxy, and benzoic acid groups allows for versatile chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

3-(2-amino-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid

InChI

InChI=1S/C17H15N3O3/c1-9-3-4-10(16(21)22)5-12(9)13-6-11-8-19-17(18)20-14(11)7-15(13)23-2/h3-8H,1-2H3,(H,21,22)(H2,18,19,20)

InChI Key

INJNFQVJKIJLBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=C(C=C3C(=C2)C=NC(=N3)N)OC

Origin of Product

United States

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